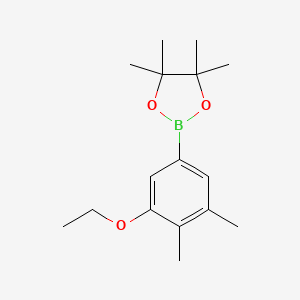

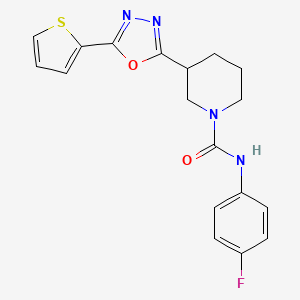

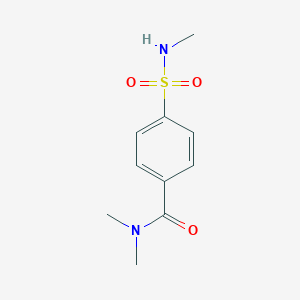

2-(3,5-Dimethoxyphenyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,5-Dimethoxyphenyl)piperidine is a compound with a molecular weight of 221.3 . It plays a significant role in the pharmaceutical industry, being one of the most important synthetic fragments for designing drugs .

Synthesis Analysis

Piperidines, including 2-(3,5-Dimethoxyphenyl)piperidine, are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The InChI code for 2-(3,5-Dimethoxyphenyl)piperidine is1S/C13H19NO2/c1-15-11-7-10 (8-12 (9-11)16-2)13-5-3-4-6-14-13/h7-9,13-14H,3-6H2,1-2H3 . This indicates that the compound has a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Chemical Reactions Analysis

Piperidines are involved in several types of reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial in the synthesis of various piperidine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3,5-Dimethoxyphenyl)piperidine include a molecular weight of 221.3 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

Piperidine derivatives play a crucial role in drug development due to their structural versatility and pharmacological significance. Researchers have explored the synthesis of substituted piperidines as building blocks for novel pharmaceuticals. The piperidine moiety is present in more than twenty classes of drugs, including antipsychotics, analgesics, and antihistamines . Scientists continue to investigate the biological activity of piperidine-containing compounds, aiming to discover new therapeutic agents.

Antitumor and Anticancer Properties

Natural alkaloids containing the piperidine nucleus have demonstrated antiproliferative and antimetastatic effects against various cancers. Examples include piperine , evodiamine , matrine , berberine , and tetrandine . These compounds exhibit potential as anticancer agents, making them subjects of ongoing research.

Chemical Biology and Enzyme Inhibition

Piperidine derivatives can act as enzyme inhibitors. For instance, compounds like piritrexim inhibit dihydrofolate reductase (DHFR) and exhibit antitumor effects . Understanding their interactions with specific enzymes contributes to drug discovery.

Materials Science and Organic Synthesis

Beyond pharmacology, piperidine derivatives find applications in materials science. Researchers use them as building blocks for functional materials, polymers, and catalysts. Their unique reactivity allows for diverse synthetic pathways, including multicomponent reactions and cyclizations .

Safety And Hazards

While specific safety data for 2-(3,5-Dimethoxyphenyl)piperidine was not found, it’s important to handle all chemicals with care. Piperidine, a related compound, is classified as hazardous. It’s harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Orientations Futures

Piperidines, including 2-(3,5-Dimethoxyphenyl)piperidine, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on improving these synthesis methods and exploring new pharmaceutical applications for piperidine derivatives .

Propriétés

IUPAC Name |

2-(3,5-dimethoxyphenyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-15-11-7-10(8-12(9-11)16-2)13-5-3-4-6-14-13/h7-9,13-14H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMGRJGTEMCVCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2CCCCN2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dimethoxyphenyl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-Cyano-N-[2-(dimethylamino)ethyl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide;hydrochloride](/img/structure/B2515047.png)

![4-[2-(Trifluoromethyl)pyrrolidin-2-yl]pyridine](/img/structure/B2515052.png)

![N-(3,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2515055.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2515063.png)